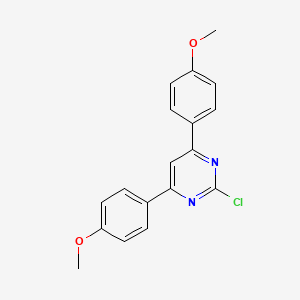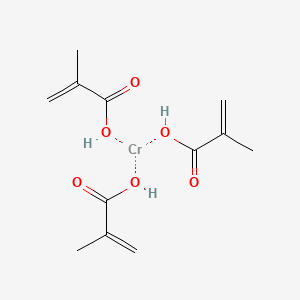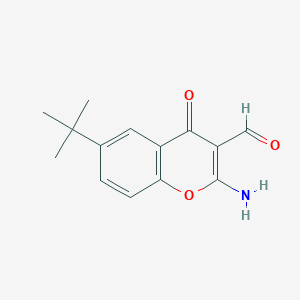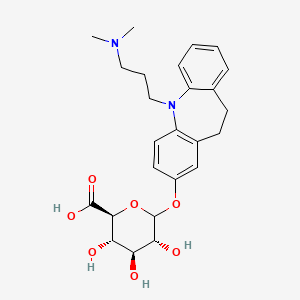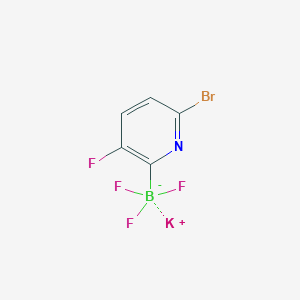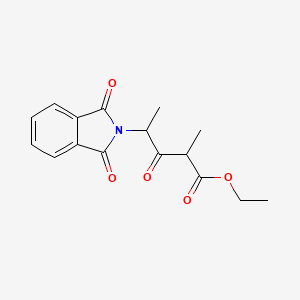![molecular formula C22H29NO B13806158 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol CAS No. 69382-05-4](/img/structure/B13806158.png)
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in different industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting with the preparation of the phenylpropyl and pyrrolidine intermediates. One common method involves the condensation of 3-phenylpropyl bromide with pyrrolidine under basic conditions to form the intermediate 3-phenylpropylpyrrolidine. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. It may act on sigma receptors, which are involved in various cellular processes, including neuronal plasticity and neuroprotection . The compound’s effects on these receptors can lead to changes in cell signaling and function, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propanol: A simpler compound with a similar phenylpropyl structure but lacking the pyrrolidine ring.
Phenylpropanolamine: A compound with a similar phenylpropyl structure but different functional groups and biological activities.
Uniqueness
3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its combination of a phenol group, a pyrrolidine ring, and a phenylpropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
69382-05-4 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
3-[1-(3-phenylpropyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C22H29NO/c1-2-13-22(20-11-6-12-21(24)17-20)14-16-23(18-22)15-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12,17,24H,2,7,10,13-16,18H2,1H3 |
InChI Key |
SIBNTWHLPHYCCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


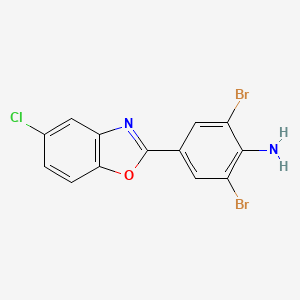
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
